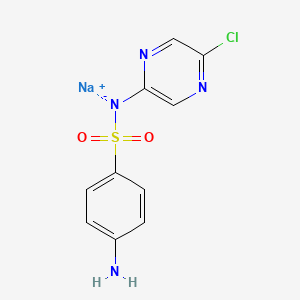![molecular formula C20H27N5O5 B7907906 but-2-enedioic acid;1-[(5-methoxy-1H-indol-3-yl)methylideneamino]-2-pentylguanidine](/img/structure/B7907906.png)
but-2-enedioic acid;1-[(5-methoxy-1H-indol-3-yl)methylideneamino]-2-pentylguanidine
Vue d'ensemble
Description
Le maléate de tégasérod est un composé qui agit comme un agoniste sélectif des récepteurs de la sérotonine, ciblant spécifiquement le récepteur 5-HT4. Il est principalement utilisé dans le traitement du syndrome du côlon irritable avec constipation (SCI-C) et de la constipation idiopathique chronique. Le maléate de tégasérod a également montré un potentiel dans le traitement de certains types de cancer, tels que le cancer gastrique .
Applications De Recherche Scientifique
Tegaserod maleate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study serotonin receptor agonists and their interactions.
Biology: Investigated for its role in neurotransmitter release and gastrointestinal function regulation.
Medicine: Primarily used to treat IBS-C and chronic idiopathic constipation.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le maléate de tégasérod peut être synthétisé par condensation de la 5-méthoxy-3-formylindole avec l'aminoguanidine . Le processus comprend les étapes suivantes :
- Réaction du 5-méthoxyindole-3-carbaldéhyde avec l'iodhydrate de N-pentyl-N'-aminoguanidine.
- Isolement de l'intermédiaire solide, l'iodhydrate de 3-(5-méthoxy-1H-indol-3-ylméthylène)-N-pentylcarbazimidamide.
- Conversion de l'intermédiaire en maléate de tégasérod par réaction avec l'acide maléique .
Méthodes de production industrielle
La production industrielle du maléate de tégasérod implique des voies de synthèse similaires, mais à plus grande échelle. Le processus comprend l'utilisation de réactifs de haute pureté et de conditions réactionnelles contrôlées pour assurer la cohérence et la qualité du produit final .
Analyse Des Réactions Chimiques
Types de réactions
Le maléate de tégasérod subit plusieurs types de réactions chimiques, notamment :
Hydrolyse : Le composé subit une hydrolyse dans l'estomac, ce qui est une étape cruciale dans sa voie métabolique.
Conjugaison : Après oxydation, le tégasérod est conjugué pour former des glucuronides.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent l'oxygène moléculaire et les enzymes du cytochrome P450.
Hydrolyse : Les conditions acides dans l'estomac facilitent l'hydrolyse.
Conjugaison : Les enzymes telles que les UDP-glucuronosyltransférases sont impliquées dans le processus de conjugaison.
Principaux produits formés
Acide 5-méthoxyindole-3-carboxylique : Le principal métabolite formé par oxydation.
Glucuronides : Produits conjugués formés après oxydation.
Applications de la recherche scientifique
Le maléate de tégasérod a un large éventail d'applications dans la recherche scientifique, notamment :
Mécanisme d'action
Le maléate de tégasérod agit comme un agoniste des récepteurs 5-HT4 dans le tractus gastro-intestinal. En activant ces récepteurs, il stimule la libération de neurotransmetteurs tels que le peptide apparenté au gène de la calcitonine à partir des neurones sensoriels. Cette activation entraîne une augmentation de la motilité gastro-intestinale, un renforcement du réflexe péristaltique et une réduction de la sensibilité viscérale . De plus, il a été constaté que le maléate de tégasérod inhibe la voie de signalisation MEK1/2-ERK1/2, qui est cruciale dans la prolifération de certaines cellules cancéreuses .
Mécanisme D'action
Tegaserod maleate acts as an agonist at the 5-HT4 receptors in the gastrointestinal tract. By activating these receptors, it stimulates the release of neurotransmitters such as calcitonin gene-related peptide from sensory neurons. This activation leads to increased gastrointestinal motility, enhanced peristaltic reflex, and reduced visceral sensitivity . Additionally, tegaserod maleate has been found to inhibit the MEK1/2-ERK1/2 signaling pathway, which is crucial in the proliferation of certain cancer cells .
Comparaison Avec Des Composés Similaires
Le maléate de tégasérod est unique en raison de son activité agoniste sélective au niveau du récepteur 5-HT4 et de son activité antagoniste supplémentaire au niveau du récepteur 5-HT2B . Des composés similaires comprennent :
Prucalopride : Un autre agoniste du récepteur 5-HT4 utilisé pour traiter la constipation chronique.
Métoclopramide : Un antagoniste de la dopamine avec une certaine activité agoniste du récepteur 5-HT4, utilisé pour traiter les nausées et la gastroparésie.
Le maléate de tégasérod se distingue par sa double activité sur les récepteurs de la sérotonine et ses propriétés anticancéreuses potentielles .
Propriétés
IUPAC Name |
but-2-enedioic acid;1-[(5-methoxy-1H-indol-3-yl)methylideneamino]-2-pentylguanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O.C4H4O4/c1-3-4-5-8-18-16(17)21-20-11-12-10-19-15-7-6-13(22-2)9-14(12)15;5-3(6)1-2-4(7)8/h6-7,9-11,19H,3-5,8H2,1-2H3,(H3,17,18,21);1-2H,(H,5,6)(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDDZSSEAVLMRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN=C(N)NN=CC1=CNC2=C1C=C(C=C2)OC.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189188-57-6 | |
| Record name | (Z)-but-2-enedioic acid;1-[(E)-(5-methoxy-1H-indol-3-yl)methylideneamino]-2-pentylguanidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bromotriphenyl{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-lambda5-phosphane](/img/structure/B7907830.png)
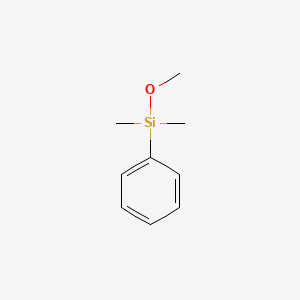

![2-Propanol,1-phenoxy-3-[(phenylmethylene)amino]-,(2R)-](/img/structure/B7907847.png)
![HOTU; O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium hexafluorophosphate](/img/structure/B7907850.png)
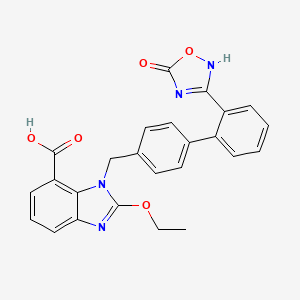


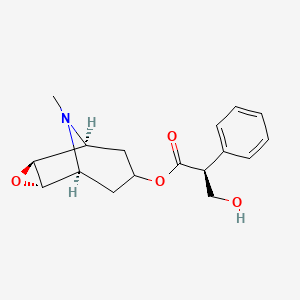
![cis-Bromo-ester [cis-2-(2,4-Dichlorophenyl)-2-bromomethyl-4-(benzoyloxy)-methyl-1,3-dioxalane]](/img/structure/B7907890.png)
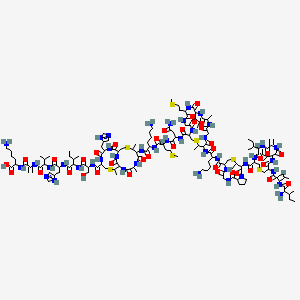

![(1S,3S,4S)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B7907914.png)
